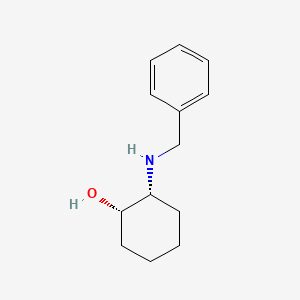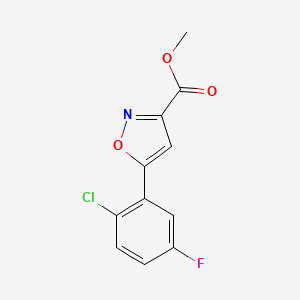
1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an azidopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with 3-azidopropyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors might be employed to enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions: 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature; lithium aluminum hydride, ether, low temperature.
Major Products Formed:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
科学的研究の応用
1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can also facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy.
類似化合物との比較
Pyrimidine-2,4(1H,3H)-dione: The parent compound without the azidopropyl group.
1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione: The reduced form of 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione.
1-(3-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione: A hydroxylated analog.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazoles through cycloaddition reactions. This makes it a valuable intermediate in click chemistry and other synthetic applications.
特性
分子式 |
C7H9N5O2 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC名 |
1-(3-azidopropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9N5O2/c8-11-9-3-1-4-12-5-2-6(13)10-7(12)14/h2,5H,1,3-4H2,(H,10,13,14) |
InChIキー |
ORMJYXRRCYJRMO-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)CCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



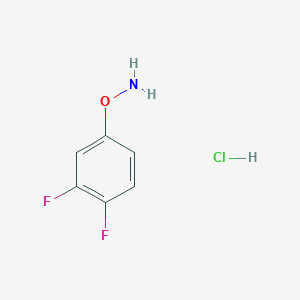
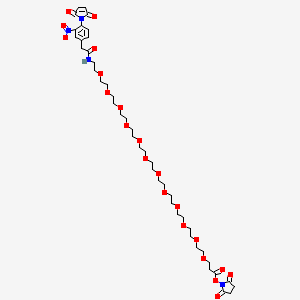
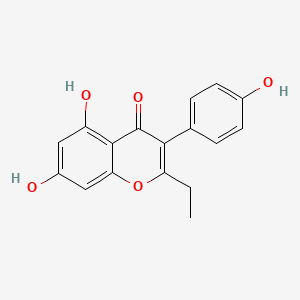
![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)
![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)




